2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
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Overview
Description
2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of multiple benzothiazole rings and an aminophenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid typically involves the condensation of o-aminothiophenol with substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation and solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of solvents and allows for the recovery and reuse of the resin.
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase synthesis techniques, which are advantageous for producing high-purity compounds with minimal waste . The use of automated synthesizers and controlled reaction conditions ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Microwave irradiation is often employed to accelerate reaction rates and improve yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple benzothiazole rings and aminophenyl group allow it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: A simpler analog with similar biological activity.
2-benzothiazolyl derivatives: Compounds with a single benzothiazole ring, used in various applications.
Uniqueness
The uniqueness of 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile and valuable compound for research and industrial applications .
Properties
CAS No. |
47812-48-6 |
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Molecular Formula |
C28H18N4O3S4 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C28H18N4O3S4/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15/h2-13H,29H2,1H3,(H,33,34,35) |
InChI Key |
NKNPWUKNWAVDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)O |
Origin of Product |
United States |
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